molecular formula C9H9FO3 B156069 Ethyl 4-fluoro-2-hydroxybenzoate CAS No. 1737-21-9

Ethyl 4-fluoro-2-hydroxybenzoate

Cat. No. B156069
CAS RN: 1737-21-9
M. Wt: 184.16 g/mol
InChI Key: SXNJTQFUPJOBMO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-hydroxybenzoate is not directly synthesized or analyzed in the provided papers. However, related compounds and their synthesis methods can offer insights into potential synthetic routes and the behavior of similar molecules. For instance, ethyl p-hydroxybenzoate is synthesized using solid superacid catalysts, suggesting that a similar approach might be applicable for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate demonstrates a complex route that could be adapted for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate . Similarly, the synthesis of fluoroglycofen-ethyl from m-hydroxybenzoic acid indicates the use of halogenation and other reactions that might be relevant .

Molecular Structure Analysis

The molecular structure of ethyl 4-fluoro-2-hydroxybenzoate would include an aromatic ring with a fluorine atom at the para position relative to the ester group and a hydroxyl group at the ortho position. The crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, provides an example of how substituents on an aromatic ring can influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of ethyl 4-fluoro-2-hydroxybenzoate would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The comparative studies of thiosemicarbazides and their metal complexes suggest that the hydroxyl group can participate in complex formation, which could also be true for ethyl 4-fluoro-2-hydroxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-fluoro-2-hydroxybenzoate can be inferred from similar compounds. For instance, the gas-phase enthalpies of formation of ethyl hydroxybenzoates provide a basis for understanding the thermodynamic stability of the compound . The catalyzed synthesis of ethyl p-hydroxybenzoate and the characterization of its product by IR suggest that similar analytical techniques could be used to determine the properties of ethyl 4-fluoro-2-hydroxybenzoate .

Scientific Research Applications

Antioxidant Activity and Potential Health Benefits

Research on antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, highlights the importance of compounds like Ethyl 4-fluoro-2-hydroxybenzoate. Antioxidants play a crucial role in neutralizing free radicals, potentially reducing the risk of chronic diseases. The methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide frameworks for evaluating the antioxidant potential of Ethyl 4-fluoro-2-hydroxybenzoate and its derivatives (Munteanu & Apetrei, 2021).

Environmental Persistence and Toxicity

The occurrence, fate, and behavior of parabens, chemically related to Ethyl 4-fluoro-2-hydroxybenzoate, in aquatic environments have been extensively studied. These studies reveal the environmental persistence and potential endocrine-disrupting effects of such compounds. Understanding the environmental fate of Ethyl 4-fluoro-2-hydroxybenzoate can inform its safe use and disposal practices, ensuring minimal ecological impact (Haman et al., 2015).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of organic compounds, including the development of environmentally friendly procedures for the preparation of heterocycles, can be applied to Ethyl 4-fluoro-2-hydroxybenzoate. This research underpins the compound's potential applications in pharmaceuticals, agrochemicals, and organic materials. The exploration of multi-component reactions and the use of safe catalysts are particularly relevant for synthesizing derivatives of Ethyl 4-fluoro-2-hydroxybenzoate with enhanced properties or reduced environmental impact (Laroum et al., 2019).

Potential for Biological Activity

The pharmacological activities and molecular mechanisms of compounds structurally related to Ethyl 4-fluoro-2-hydroxybenzoate, such as gallic acid, indicate potential health benefits, including anti-inflammatory properties. These studies suggest avenues for researching the biological activities of Ethyl 4-fluoro-2-hydroxybenzoate, exploring its potential applications in treating inflammation-related diseases (Bai et al., 2020).

Environmental Impact of Similar Compounds

Studies on novel brominated flame retardants and their occurrence in various environments shed light on the environmental impact and human exposure risks of synthetic compounds. By analogy, understanding the environmental behavior of Ethyl 4-fluoro-2-hydroxybenzoate could help assess its safety and guide the development of less hazardous alternatives (Zuiderveen et al., 2020).

Safety And Hazards

Ethyl 4-fluoro-2-hydroxybenzoate is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJTQFUPJOBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625992
Record name Ethyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-hydroxybenzoate

CAS RN

1737-21-9
Record name Ethyl 4-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-hydroxybenzoic acid (3.0 g) in ethanol (40 mL) was added thionyl chloride (5.61 mL) at 0° C., and this mixture was heated to reflux for 24 hours. This reaction mixture was concentrated, and this residue was poured into water, and this mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 4-fluoro-2-hydroxybenzoic acid ethyl ester (3.5 g). To a solution of 4-fluoro-2-hydroxybenzoic acid ethyl ester (3.5 g) in dichloromethane (30 mL) were added N,N-diisopropylethylamine (5.0 g) and (chloromethyl)methyl ether (2.3 g) at 0° C., and this reaction mixture was stirred at room temperature overnight. This reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to give the title compound (2.8 g).
Quantity
3 g
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reactant
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5.61 mL
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-Fluoro-2-hydroxy-benzoic acid (10.8 g, 0.07 mol), sodium acetate (6.9 g, 0.084 mol), ethyl iodide (55 g, 0.35 mol) and dimethylformamide was stirred at ambient temperature for 48 h. The mixture was poured into water and extracted with n-hexane. The solution was filtered through a plug of silica gel and evaporated. The residue was almost pure product and was used directly in the next step. Yield 10.2 g, 80%.
Quantity
10.8 g
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reactant
Reaction Step One
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6.9 g
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reactant
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55 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-hydroxybenzoic acid compound 3 (20.0 g, 128.11 mmol) in ethanol (100 mL) was added conc. sulfuric acid (10 mL). The resulting mixture was heated in a 120° C. oil bath O/N. The solvent was removed under reduced pressure to give crude product, which was purified by column chromatography (silica gel, 10% EtOAc in hexane) to afford the title compound 4 (19.9 g, 85%) as a colorless solid. 1H NMR 400 MHz (CDCl3) δ: 11.15 (s, 1H), 7.83 (d, J=6.6 Hz, 1H), 7.81 (d, J=6.6 Hz, 1H), 6.62 (dd, J=10.1, 2.3 Hz, 1H), 6.61 (dd, J=7.0, 2.0 Hz, 1H), 4.41 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H); MS (ES) m/z: 185 (M+1)+.
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0 (± 1) mol
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3
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20 g
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reactant
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10 mL
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100 mL
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reactant
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Yield
85%

Synthesis routes and methods IV

Procedure details

4-Fluoro-2-hydroxy-benzoic acid (10.8 g, 0.07 mol), sodium acetate (6.9 g, 0.084 mol), ethyl iodide (55 g, 0.35 mol) and dimethylformamide was stirred at ambient temperature for 48 h. The mixture was poured into water and extracted with n-hexane. The solution was filtered through a plug of silica gel and evaporated. The residue was almost pure product and was used directly in the next step. Yield 10.2 g, 80%.
Quantity
10.8 g
Type
reactant
Reaction Step One
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6.9 g
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reactant
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55 g
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reactant
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